Rivaroxaban Dimer Impurity, specifically identified as 5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl], is a significant impurity related to the synthesis of rivaroxaban, a well-known oral anticoagulant. Understanding this compound involves examining its source, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.
The impurity arises during the synthesis of rivaroxaban. Rivaroxaban itself is synthesized through complex chemical processes that can lead to various impurities due to incomplete reactions or degradation of reactants. This particular dimer impurity has been noted in various research studies and patent filings that address the production and quality control of rivaroxaban .
Rivaroxaban Dimer Impurity is classified as a chemical impurity that can affect the efficacy and safety of rivaroxaban. Its structure suggests it is a derivative of the core rivaroxaban molecule, altered by dimerization processes during synthesis. Impurities like this are critical in pharmaceutical development as they can influence drug performance and regulatory compliance.
The synthesis of Rivaroxaban Dimer Impurity typically involves a multi-step chemical process, which may include:
The synthesis process can be optimized through various parameters:
The molecular structure of Rivaroxaban Dimer Impurity features several functional groups typical for compounds derived from rivaroxaban:
The molecular formula for Rivaroxaban Dimer Impurity is complex due to its dimeric nature, involving multiple rings and functional groups that enhance its chemical reactivity and interaction potential.
The formation of Rivaroxaban Dimer Impurity can be attributed to several potential reactions during the synthetic pathway:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to identify and quantify this impurity during the quality control processes .
The mechanism by which Rivaroxaban Dimer Impurity may affect rivaroxaban's action involves:
Research indicates that impurities like this dimer can influence pharmacokinetics and pharmacodynamics, necessitating thorough investigation before market release .
Relevant data on these properties are essential for understanding how they might impact drug formulation and stability over time.
Rivaroxaban Dimer Impurity serves primarily in research contexts:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3